molecular formula C15H18N2O B12795028 2,3,5,6,11,11b-Hexahydro-1H-indolizino(8,7-b)indol-2-ylmethanol CAS No. 3995-30-0

2,3,5,6,11,11b-Hexahydro-1H-indolizino(8,7-b)indol-2-ylmethanol

Cat. No.: B12795028
CAS No.: 3995-30-0
M. Wt: 242.32 g/mol
InChI Key: DHWXORMKXDPHRB-UHFFFAOYSA-N
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Description

2,3,5,6,11,11b-Hexahydro-1H-indolizino(8,7-b)indol-2-ylmethanol is a complex organic compound with the molecular formula C15H18N2O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6,11,11b-Hexahydro-1H-indolizino(8,7-b)indol-2-ylmethanol typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6,11,11b-Hexahydro-1H-indolizino(8,7-b)indol-2-ylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or alkylating agents. The reaction conditions vary depending on the desired product and may involve specific temperatures, pressures, and catalysts .

Major Products Formed

The major products formed from these reactions include various derivatives of the indolizinoindole core, such as ketones, alcohols, amines, and substituted indolizinoindoles .

Scientific Research Applications

2,3,5,6,11,11b-Hexahydro-1H-indolizino(8,7-b)indol-2-ylmethanol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3,5,6,11,11b-Hexahydro-1H-indolizino(8,7-b)indol-2-ylmethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of the indolizinoindole family, such as:

Uniqueness

What sets 2,3,5,6,11,11b-Hexahydro-1H-indolizino(8,7-b)indol-2-ylmethanol apart is its specific structural features and the presence of the hydroxymethyl group at the 2-position.

Properties

CAS No.

3995-30-0

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indol-2-ylmethanol

InChI

InChI=1S/C15H18N2O/c18-9-10-7-14-15-12(5-6-17(14)8-10)11-3-1-2-4-13(11)16-15/h1-4,10,14,16,18H,5-9H2

InChI Key

DHWXORMKXDPHRB-UHFFFAOYSA-N

Canonical SMILES

C1CN2CC(CC2C3=C1C4=CC=CC=C4N3)CO

Origin of Product

United States

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